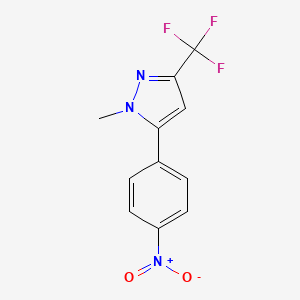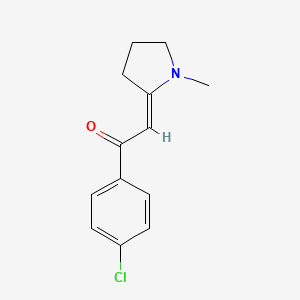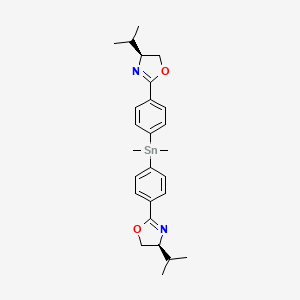![molecular formula C10H9ClN2O2 B12882761 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Aminomethyl Group: This step often involves the reaction of the oxazole derivative with formaldehyde and ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl or alkyl group.
Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure allows for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other advanced materials.
作用機序
The mechanism by which 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl and chloroacetyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.
5-(2-Chloroacetyl)benzo[d]oxazole:
2-(Aminomethyl)-5-(acetyl)benzo[d]oxazole: Similar structure but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
Uniqueness
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
1-[2-(aminomethyl)-1,3-benzoxazol-5-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H9ClN2O2/c11-4-8(14)6-1-2-9-7(3-6)13-10(5-12)15-9/h1-3H,4-5,12H2 |
InChIキー |
LITKGOSWXXBCEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)CCl)N=C(O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
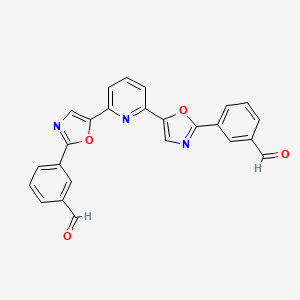
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
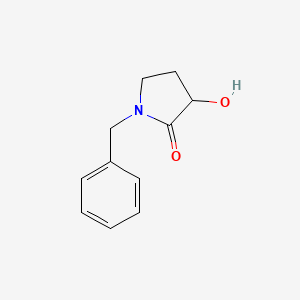
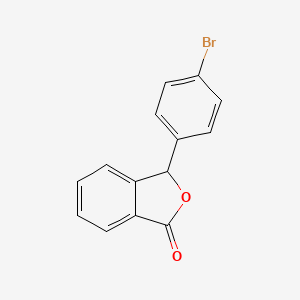
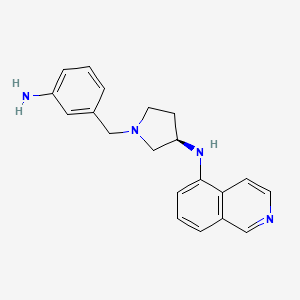
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
